A Comprehensive Technical Guide to the Synthesis and Characterization of Iron(III) Dichromate Complexes
A Comprehensive Technical Guide to the Synthesis and Characterization of Iron(III) Dichromate Complexes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of iron(III) dichromate complexes, with a primary focus on the well-documented [hexakis(urea-O)iron(III)] dichromate. This document details experimental protocols, presents key quantitative data in structured tables, and utilizes visualizations to elucidate experimental workflows and structural relationships.
Introduction
Iron(III) dichromate, with the chemical formula Fe₂ (Cr₂O₇)₃, is an inorganic compound featuring iron in the +3 oxidation state and the dichromate anion.[1] These complexes are of interest due to their potential applications as precursors for chromium-rich mixed metal oxide catalysts, which have shown activity in processes such as CO₂ hydrogenation.[1] The study of their synthesis and characterization is crucial for understanding their properties and unlocking their full potential in various scientific and industrial fields. This guide will focus on the synthesis and detailed characterization of the most extensively studied example, [hexakis(urea-O)iron(III)] dichromate.
Synthesis of [Hexakis(urea-O)iron(III)] Dichromate
The synthesis of [hexakis(urea-O)iron(III)] dichromate is typically achieved through a metathesis reaction involving a soluble hexakis(urea)iron(III) salt and a soluble dichromate salt in an aqueous solution.[2][3]
Experimental Protocol
A detailed experimental protocol for the synthesis of [hexakis(urea-O)iron(III)] dichromate is as follows:
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Preparation of Hexakis(urea-O)iron(III) Nitrate (B79036) Solution:
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Dissolve iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in distilled water to create a concentrated solution.
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In a separate vessel, dissolve urea (B33335) (CO(NH₂)₂) in distilled water to create a concentrated solution.
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Mix the iron(III) nitrate and urea solutions in a 1:6 molar ratio.[2]
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Adjust the pH of the resulting solution with nitric acid to ensure the stability of the complex.[2]
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-
Metathesis Reaction:
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Prepare a concentrated aqueous solution of sodium dichromate (Na₂Cr₂O₇).
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Slowly add the sodium dichromate solution to the hexakis(urea-O)iron(III) nitrate solution. A 1:1.5 molar ratio of the iron complex to sodium dichromate is typically used.[3]
-
-
Crystallization:
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Allow the resulting solution to slowly concentrate at room temperature.
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Orange, needle-like crystals of [hexakis(urea-O)iron(III)] dichromate, {[Fe(urea-O)₆]₂(Cr₂O₇)₃}, will precipitate from the solution.[1]
-
-
Isolation and Purification:
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Separate the crystals from the mother liquor by filtration.
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Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
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Dry the crystals under vacuum.
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Characterization of [Hexakis(urea-O)iron(III)] Dichromate
A variety of analytical techniques are employed to thoroughly characterize the synthesized complex, providing insights into its structure, bonding, and physicochemical properties.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal.
Experimental Protocol:
-
A suitable single crystal of the complex is mounted on a goniometer.
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The crystal is cooled to a low temperature (e.g., 128 K) to minimize thermal vibrations.[1]
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The crystal is irradiated with a monochromatic X-ray beam.
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The diffraction pattern is collected using a detector.
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The collected data is processed to determine the unit cell parameters and the crystal structure.
Crystallographic Data:
| Parameter | Value for {[Fe(urea-O)₆]₂(Cr₂O₇)₃} |
| Crystal System | Trigonal |
| Space Group | R-3c |
| a (Å) | 18.6756(13) |
| c (Å) | 27.2545(9) |
| Z | 6 |
| Temperature (K) | 128(2) |
| [1] |
The crystal structure reveals a hexacoordinated iron(III) cation surrounded by six oxygen atoms from the urea ligands in a distorted octahedral geometry.[1] The urea ligands are arranged in a propeller-like fashion.[1]
Spectroscopic Characterization
3.2.1. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in the complex and the coordination of the urea ligands.
Experimental Protocol:
-
IR Spectroscopy: A small amount of the powdered sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.
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Raman Spectroscopy: The powdered sample is placed in a capillary tube and irradiated with a laser of a specific wavelength (e.g., 532 nm or 785 nm).[1] The scattered light is collected and analyzed.
Spectroscopic Data:
| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
| ν(C=O) | ~1500-1600 | - | Urea C=O stretch (shifted due to coordination) |
| νₛ(Cr-O) | - | 908 | Symmetric in-plane stretching of dichromate |
| νₐₛ(Cr-O) | - | 937, 892, 848 | Terminal stretching modes of dichromate |
| [1] |
The shift of the C=O stretching vibration to lower wavenumbers compared to free urea is indicative of coordination through the oxygen atom.[3]
3.2.2. UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within the complex.
Experimental Protocol:
-
A solid-state UV-Vis spectrum of the powdered sample is recorded using a spectrophotometer equipped with a diffuse reflectance accessory.
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The spectrum is typically recorded over a range of 200-800 nm.
UV-Vis Absorption Data:
The UV-Vis spectrum of [hexakis(urea-O)iron(III)] dichromate is complex due to the presence of both the [Fe(urea)₆]³⁺ cation and the dichromate anion, resulting in overlapping bands.[1] Three main peaks are attributed to the dichromate anion.[1] The d-d transitions for the high-spin d⁵ Fe(III) center are spin-forbidden and therefore expected to be weak.
| Tentative Assignment | Wavelength Range (nm) |
| Dichromate transitions | ~250 - 450 |
| Fe(III) d-d transitions | ~500 - 900 |
| [1][2] |
3.2.3. Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of the iron nucleus, providing information on its oxidation state and spin state.
Experimental Protocol:
-
The powdered sample is placed in a sample holder and cooled to a low temperature (e.g., 80 K).
-
The sample is exposed to a source of gamma rays (typically ⁵⁷Co).
-
The absorption of gamma rays by the ⁵⁷Fe nuclei is measured as a function of the velocity of the source.
-
The resulting spectrum is fitted to obtain the Mössbauer parameters.
Mössbauer Parameters:
| Complex Anion | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) |
| Permanganate | 0.412 | - | 298 |
| Permanganate | 0.501 | - | 80 |
| [4] |
The isomer shifts are typical for high-spin Fe(III) in an octahedral oxygen environment. The spectra often show a broadened singlet due to paramagnetic spin relaxation.[3][4]
Magnetic Susceptibility
Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the complex and thus its magnetic moment.
Experimental Protocol (Gouy Method):
-
A long, cylindrical tube is filled with the powdered sample to a known height.
-
The tube is suspended from a balance, with the bottom of the sample positioned in the center of a strong magnetic field and the top outside the field.
-
The apparent change in mass of the sample when the magnetic field is turned on is measured.
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This change in mass is used to calculate the magnetic susceptibility of the sample.
Magnetic Properties:
A specific magnetic moment for the [hexakis(urea-O)iron(III)] dichromate complex is not explicitly reported in the primary literature reviewed. However, for the analogous [hexakis(urea-O)iron(III)] triiodide complex, the magnetic moment has been reported to be in the range of 5.69–5.99 µB.[2] This value is consistent with a high-spin d⁵ configuration for the Fe(III) ion, which has five unpaired electrons.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of [hexakis(urea-O)iron(III)] dichromate. The experimental protocols and tabulated data offer a valuable resource for researchers working with this and related iron(III) complexes. The combination of X-ray diffraction, various spectroscopic techniques, and magnetic measurements provides a comprehensive understanding of the structure and properties of these compounds, paving the way for their further investigation and application in fields such as catalysis and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hexakis(urea-O)iron Complex Salts as a Versatile Material Family: Overview of Their Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermally Induced Solid-Phase Quasi-Intramolecular Redox Reactions of [Hexakis(urea-O)iron(III)] Permanganate: An Easy Reaction Route to Prepare Potential (Fe,Mn)Ox Catalysts for CO2 Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
